molecular formula C11H18N2O2S B7049016 3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol

3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol

Cat. No.: B7049016
M. Wt: 242.34 g/mol
InChI Key: NKOWVVZDBPIBMS-UHFFFAOYSA-N
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Description

3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol is a compound that features a thiazole ring, a cyclobutyl group, and a propane-1,2-diol moiety. Thiazole rings are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol typically involves the nucleophilic addition reaction of a thiazole derivative with a cyclobutyl-containing reagent. The reaction is often carried out in the presence of a base such as sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .

Scientific Research Applications

3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[(2-cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c14-7-9(15)4-12-5-10-6-13-11(16-10)8-2-1-3-8/h6,8-9,12,14-15H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOWVVZDBPIBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(S2)CNCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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